1-(5-Carboxythiophen-2-YL)-1H-indole-5-carboxylic acid
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Overview
Description
1-(5-Carboxythiophen-2-YL)-1H-indole-5-carboxylic acid is a complex organic compound that features both thiophene and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Carboxythiophen-2-YL)-1H-indole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the indole ring followed by the introduction of the thiophene moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Carboxythiophen-2-YL)-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common in organic chemistry, this reaction can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions vary widely but often involve the use of halogenating agents or nucleophiles under controlled temperatures and pH levels.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(5-Carboxythiophen-2-YL)-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 1-(5-Carboxythiophen-2-YL)-1H-indole-5-carboxylic acid exerts its effects is complex and involves multiple molecular targets and pathways. The indole and thiophene moieties can interact with various enzymes and receptors, potentially modulating their activity. This compound may also influence cellular signaling pathways, leading to changes in gene expression and protein function.
Comparison with Similar Compounds
1H-Indole-5-carboxylic acid: Shares the indole moiety but lacks the thiophene group.
Thiophene-2-carboxylic acid: Contains the thiophene moiety but not the indole group.
5-Bromo-2-thiophenecarboxylic acid: Similar structure with a bromine substituent.
Uniqueness: 1-(5-Carboxythiophen-2-YL)-1H-indole-5-carboxylic acid is unique due to the combination of both indole and thiophene moieties in a single molecule
Properties
CAS No. |
93104-74-6 |
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Molecular Formula |
C14H9NO4S |
Molecular Weight |
287.29 g/mol |
IUPAC Name |
1-(5-carboxythiophen-2-yl)indole-5-carboxylic acid |
InChI |
InChI=1S/C14H9NO4S/c16-13(17)9-1-2-10-8(7-9)5-6-15(10)12-4-3-11(20-12)14(18)19/h1-7H,(H,16,17)(H,18,19) |
InChI Key |
GQBHQNYVIXMDQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2C3=CC=C(S3)C(=O)O)C=C1C(=O)O |
Origin of Product |
United States |
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